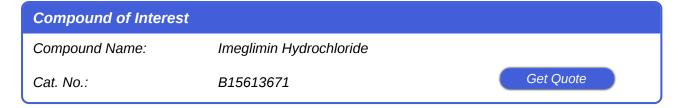


Measuring Insulin Secretion with Imeglimin Hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

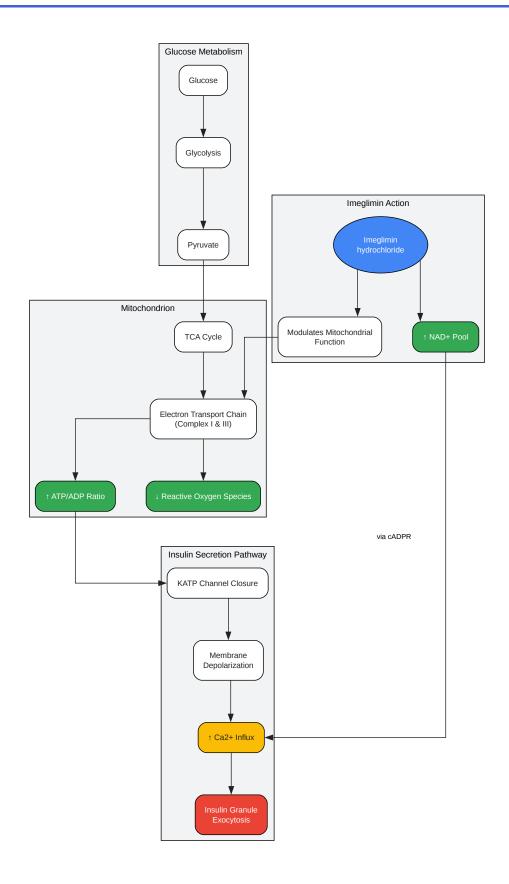
Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. [1] A key component of its mechanism of action is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] Imeglimin's unique mode of action, which involves correcting mitochondrial dysfunction, distinguishes it from other therapeutic classes.[3] [4] At a cellular level, Imeglimin has been shown to rebalance the activity of the mitochondrial respiratory chain, leading to reduced oxidative stress and enhanced ATP production in response to glucose.[2][3][5] This ultimately amplifies insulin secretion in a strictly glucosedependent manner, which minimizes the risk of hypoglycemia.[1][5]

These application notes provide detailed protocols for researchers to measure the effects of **Imeglimin hydrochloride** on insulin secretion, both in vitro using isolated pancreatic islets and in vivo through hyperglycemic clamp studies.

Mechanism of Action: Signaling Pathway

Imeglimin's primary effect on pancreatic β -cells is the amplification of glucose-stimulated insulin secretion. This is achieved through a novel pathway centered on mitochondrial function and nicotinamide adenine dinucleotide (NAD+) metabolism.[5][6]





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Caption: Imeglimin's signaling pathway in pancreatic β -cells.



Quantitative Data Summary

The following tables summarize the quantitative effects of **Imeglimin hydrochloride** on insulin secretion and related parameters from preclinical and clinical studies.

Table 1: In Vitro & Preclinical In Vivo Effects of Imeglimin on Insulin Secretion

Model System	Imeglimin Concentration/Dos e	Key Findings	Reference(s)
Isolated Islets (Goto- Kakizaki Rats)	100 μM at 16.7 mM Glucose	Significant amplification of GSIS vs. control.	[5]
Isolated Islets (NOSTZ Rats)	100 μM at 16.7 mM Glucose	Increased insulin secretion.	[7][8]
Isolated Islets (Mouse)	1.0 mM under high- glucose	Significant reduction in TUNEL+ apoptotic β-cells.	[5]
Perfused Pancreas (STZ-diabetic rats)	Not specified	Up to 6-fold increase in first-phase glucosedependent insulin secretion.	[3]
Non-diabetic Wistar Rats	Not specified	25% increase in insulin production at highest hyperglycemia levels.	[9]
STZ-diabetic Rats	Not specified	62-68% increase in insulin levels during hyperglycemia.	[9]
db/db mice (in vivo)	4-week chronic treatment	Reduced expression of apoptosis-related genes.	[5]



Table 2: Clinical Effects of Imeglimin on Insulin Secretion in Patients with Type 2 Diabetes

Study Design	Imeglimin Dosage	Key Findings	Reference(s)
Hyperglycemic Clamp	1500 mg twice daily for 7 days	+112% in total insulin response (iAUC).	[5][10]
Hyperglycemic Clamp	1500 mg twice daily for 7 days	+110% in first-phase insulin secretion rate.	[5][10]
Hyperglycemic Clamp	1500 mg twice daily for 7 days	+29% in second- phase insulin secretion rate.	[10]
Hyperglycemic Clamp	1500 mg twice daily for 7 days	+36% in β-cell glucose sensitivity.	[5][10]
Phase II/III Trials	Various doses	Significant reduction in proinsulin/insulin ratio.	[5]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol describes a static incubation method to assess the effect of Imeglimin on GSIS in isolated pancreatic islets.[11][12]

Materials:

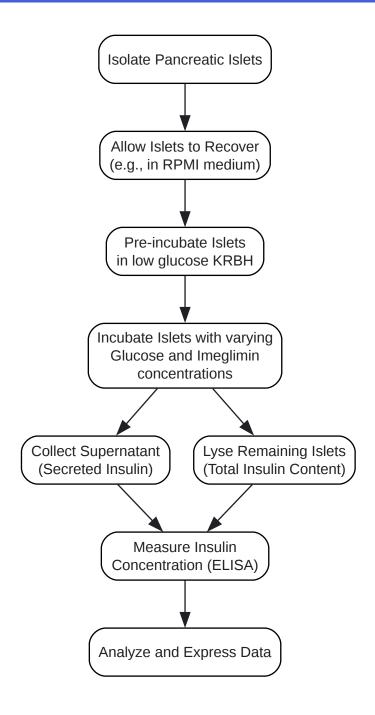
- Isolated pancreatic islets (rodent or human)
- Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
- Bovine Serum Albumin (BSA), fatty acid-free
- Glucose solutions (sterile)
- · Imeglimin hydrochloride



- Acid ethanol (75% ethanol, 1.5% HCl)
- Insulin ELISA kit
- 24-well plates
- Incubator (37°C, 5% CO2)
- Microcentrifuge

Experimental Workflow:





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Caption: Workflow for the in vitro GSIS assay.

Procedure:

• Islet Isolation and Recovery: Isolate pancreatic islets from the chosen species using a standard collagenase digestion method followed by density gradient purification.[5] Allow the

Methodological & Application



islets to recover in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 11.1 mM glucose) for at least 1 hour at 37°C.[11]

Pre-incubation:

- Prepare KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).[11]
- Hand-pick islets of similar size and place batches of 10 islets into each well of a 24-well plate.[11]
- Wash the islets with the low glucose KRBH buffer.
- Pre-incubate the islets in 1 mL of low glucose KRBH for 30-60 minutes at 37°C to allow them to reach a basal insulin secretion rate.[11]

Incubation:

- Carefully remove the pre-incubation buffer.
- Add 1 mL of KRBH buffer with the desired experimental conditions to each well. This will include:
 - Low glucose (e.g., 2.8 mM) as a negative control.
 - High glucose (e.g., 16.7 mM) as a positive control.
 - High glucose + varying concentrations of Imeglimin hydrochloride (e.g., 10-100 μM).
 [1][5]
- Incubate the plate for 1 hour at 37°C.[1][11]

Sample Collection:

- After incubation, carefully collect the supernatant from each well and store at -20°C for the measurement of secreted insulin.[11]
- \circ To determine the total insulin content, add 200 μL of acid ethanol to the remaining islets in each well.[1]



- Incubate overnight at -20°C to extract the intracellular insulin.[1][11]
- Insulin Measurement:
 - Thaw the supernatant and the acid ethanol extracts.
 - Measure the insulin concentration in all samples using a commercially available insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Express the secreted insulin as a percentage of the total insulin content (secreted insulin / (secreted insulin + intracellular insulin) x 100).[1]
 - Compare the results from the Imeglimin-treated groups to the high-glucose control.

Protocol 2: In Vivo Hyperglycemic Clamp Technique

The hyperglycemic clamp is the gold standard for assessing insulin secretion in vivo.[13] This protocol provides a general overview of the technique to evaluate the effect of Imeglimin.[10]

Objective: To evaluate the effect of Imeglimin on first- and second-phase insulin secretion in response to a sustained hyperglycemic stimulus.[10]

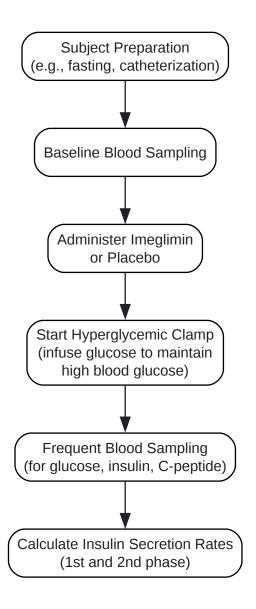
Materials:

- Animal model (e.g., rats, mice) or human subjects
- Imeglimin hydrochloride or placebo
- Sterile glucose solution (e.g., 20% dextrose)
- Infusion pumps
- Blood glucose monitoring system
- Blood collection supplies (e.g., catheters, tubes)
- Centrifuge



· Assay kits for insulin and C-peptide

Experimental Workflow:



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Caption: Workflow for the in vivo hyperglycemic clamp.

Procedure:

- Subject Preparation:
 - Subjects (animal or human) are typically fasted overnight.



- For animal studies, catheters are surgically placed in a vein for infusion and an artery for blood sampling.[13]
- Drug Administration:
 - Administer Imeglimin hydrochloride or placebo orally at the specified dose and time before the clamp procedure (e.g., 1500 mg twice daily for 7 days in human studies).[10]
- Hyperglycemic Clamp Procedure:
 - A priming dose of glucose is administered to rapidly raise blood glucose to the target hyperglycemic level (e.g., 180 mg/dL).
 - A variable glucose infusion is then started to maintain this target glucose level for a set period (e.g., 2 hours).
 - Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate is adjusted accordingly.
- · Blood Sampling:
 - Blood samples are collected at frequent intervals throughout the clamp procedure. For example:
 - Every 2-5 minutes during the initial phase to assess first-phase insulin secretion.[1]
 - Every 15-30 minutes during the later phase to assess second-phase insulin secretion.
 [1]
- Sample Processing and Analysis:
 - Plasma is separated from the blood samples by centrifugation.
 - Plasma glucose, insulin, and C-peptide concentrations are measured using appropriate assays.
- Data Analysis:



- First-phase insulin secretion: Calculated from the insulin or C-peptide levels during the first
 10-15 minutes of hyperglycemia.
- Second-phase insulin secretion: Calculated from the insulin or C-peptide levels during the steady-state period of hyperglycemia (e.g., 60-120 minutes).
- Insulin secretion rates (ISR) can be calculated from C-peptide concentrations through deconvolution analysis.[10]
- Compare the insulin secretion parameters between the Imeglimin and placebo groups.

Conclusion

Imeglimin hydrochloride enhances glucose-stimulated insulin secretion through a unique mechanism centered on the correction of mitochondrial dysfunction in pancreatic β -cells.[1] By improving mitochondrial bioenergetics, increasing NAD+ synthesis, and modulating cellular stress pathways, Imeglimin not only potentiates insulin release in response to glucose but also contributes to the preservation of β -cell mass and function.[1][14] The protocols provided here offer robust methods for quantifying the beneficial effects of Imeglimin on insulin secretion, which are crucial for both basic research and drug development.

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